molecular formula C26H21N3O4S B3690813 N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3690813
M. Wt: 471.5 g/mol
InChI Key: UCMYKVDNQONYGX-SDNWHVSQSA-N
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Description

N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a phenylprop-2-enoyl carbamothioyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylprop-2-enoyl Carbamothioyl Moiety: This step involves the reaction of the benzofuran derivative with 3-phenylprop-2-enoyl isothiocyanate under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenylprop-2-enoyl moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptor Activity: Interacting with cell surface receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives and compounds with similar structural features:

Properties

IUPAC Name

N-[2-methoxy-4-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c1-32-22-16-19(27-26(34)29-24(30)14-11-17-7-3-2-4-8-17)12-13-20(22)28-25(31)23-15-18-9-5-6-10-21(18)33-23/h2-16H,1H3,(H,28,31)(H2,27,29,30,34)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMYKVDNQONYGX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide
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N-[2-methoxy-4-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)phenyl]-1-benzofuran-2-carboxamide

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